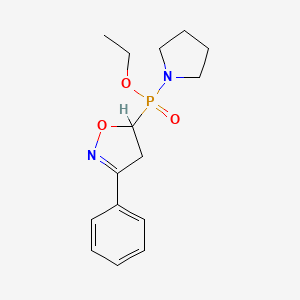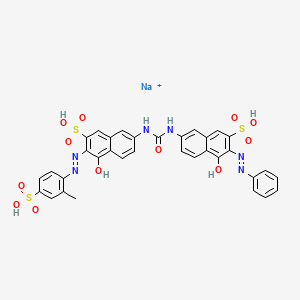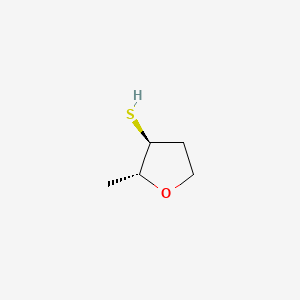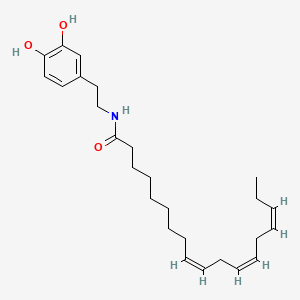
Hexadec-2-enylsuccinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-2-enylsuccinic anhydride is an organic compound with the molecular formula C20H34O3 and a molecular weight of 322.4822 g/mol . It is also known by other names such as 2-Hexadecenyl succinic anhydride and n-Hexadecenylsuccinic anhydride . This compound is characterized by its unique structure, which includes a hexadec-2-enyl group attached to a succinic anhydride moiety .
Preparation Methods
Hexadec-2-enylsuccinic anhydride can be synthesized through various synthetic routes. One common method involves the reaction of hexadec-2-ene with maleic anhydride under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the anhydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Hexadec-2-enylsuccinic anhydride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the anhydride into its corresponding diacid or other reduced forms.
Substitution: The anhydride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Hexadec-2-enylsuccinic anhydride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used to modify biomolecules, enhancing their properties or enabling new functionalities.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: This compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of hexadec-2-enylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group, which is activated by the electron-withdrawing effects of the adjacent oxygen atoms . The molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its specific interactions at the molecular level .
Comparison with Similar Compounds
Hexadec-2-enylsuccinic anhydride can be compared with other similar compounds, such as:
Octadec-2-enylsuccinic anhydride: Similar in structure but with an octadec-2-enyl group instead of a hexadec-2-enyl group.
Dodec-2-enylsuccinic anhydride: Contains a dodec-2-enyl group, making it shorter in chain length compared to this compound.
Hexadec-2-enylmaleic anhydride: Similar structure but with a maleic anhydride moiety instead of succinic anhydride.
The uniqueness of this compound lies in its specific chain length and the presence of the succinic anhydride group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
42482-07-5 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3-[(E)-hexadec-2-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h14-15,18H,2-13,16-17H2,1H3/b15-14+ |
InChI Key |
MZDVKESGWJINHY-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CC1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCCCC=CCC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)



